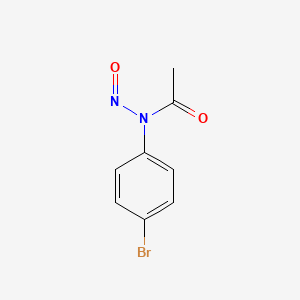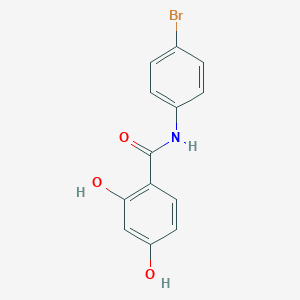![molecular formula C19H26ClNO3 B14006006 2-[Ethyl(2-hydroxyethyl)amino]-1-(4-methoxyphenyl)-2-phenylethanol;hydrochloride CAS No. 6269-11-0](/img/structure/B14006006.png)
2-[Ethyl(2-hydroxyethyl)amino]-1-(4-methoxyphenyl)-2-phenylethanol;hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[Ethyl(2-hydroxyethyl)amino]-1-(4-methoxyphenyl)-2-phenylethanol;hydrochloride is a complex organic compound with a variety of applications in scientific research and industry. This compound is characterized by its unique structure, which includes both hydrophilic and hydrophobic components, making it versatile in different chemical environments.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-[Ethyl(2-hydroxyethyl)amino]-1-(4-methoxyphenyl)-2-phenylethanol;hydrochloride typically involves multi-step organic reactions. The initial step often includes the formation of the core structure through a series of nucleophilic substitutions and reductions. Common reagents used in these reactions include ethylamine, hydroxyethylamine, and various phenyl derivatives. The reaction conditions usually require controlled temperatures and pH levels to ensure the desired product is obtained with high purity.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of catalysts and automated systems helps in optimizing the reaction efficiency and reducing production costs.
Analyse Chemischer Reaktionen
Types of Reactions
2-[Ethyl(2-hydroxyethyl)amino]-1-(4-methoxyphenyl)-2-phenylethanol;hydrochloride undergoes several types of chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, where the amino group can be replaced by other nucleophiles.
Common Reagents and Conditions
The reactions often require specific conditions such as inert atmospheres (e.g., nitrogen or argon) to prevent unwanted side reactions. Solvents like dichloromethane, ethanol, and water are frequently used depending on the reaction type.
Major Products
The major products formed from these reactions include various substituted phenylethanol derivatives, which can be further utilized in different chemical syntheses.
Wissenschaftliche Forschungsanwendungen
2-[Ethyl(2-hydroxyethyl)amino]-1-(4-methoxyphenyl)-2-phenylethanol;hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential effects on cellular processes and signaling pathways.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and as a reagent in various industrial processes.
Wirkmechanismus
The mechanism by which 2-[Ethyl(2-hydroxyethyl)amino]-1-(4-methoxyphenyl)-2-phenylethanol;hydrochloride exerts its effects involves its interaction with specific molecular targets. These targets include enzymes and receptors that are crucial in various biochemical pathways. The compound’s structure allows it to bind effectively to these targets, modulating their activity and leading to the desired biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-[Ethyl(2-hydroxyethyl)amino]-1-(4-hydroxyphenyl)-2-phenylethanol;hydrochloride
- 2-[Methyl(2-hydroxyethyl)amino]-1-(4-methoxyphenyl)-2-phenylethanol;hydrochloride
- 2-[Ethyl(2-hydroxyethyl)amino]-1-(4-methoxyphenyl)-2-phenylethanol;hydrobromide
Uniqueness
What sets 2-[Ethyl(2-hydroxyethyl)amino]-1-(4-methoxyphenyl)-2-phenylethanol;hydrochloride apart from similar compounds is its specific combination of functional groups, which provides a unique balance of hydrophilic and hydrophobic properties. This makes it particularly effective in applications where solubility and interaction with both aqueous and organic phases are crucial.
Eigenschaften
CAS-Nummer |
6269-11-0 |
|---|---|
Molekularformel |
C19H26ClNO3 |
Molekulargewicht |
351.9 g/mol |
IUPAC-Name |
2-[ethyl(2-hydroxyethyl)amino]-1-(4-methoxyphenyl)-2-phenylethanol;hydrochloride |
InChI |
InChI=1S/C19H25NO3.ClH/c1-3-20(13-14-21)18(15-7-5-4-6-8-15)19(22)16-9-11-17(23-2)12-10-16;/h4-12,18-19,21-22H,3,13-14H2,1-2H3;1H |
InChI-Schlüssel |
QDDRXPQTLRZZKQ-UHFFFAOYSA-N |
Kanonische SMILES |
CCN(CCO)C(C1=CC=CC=C1)C(C2=CC=C(C=C2)OC)O.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(2S)-3-amino-2-[(2-methylpropan-2-yl)oxycarbonyl]hex-5-enoic acid](/img/structure/B14005925.png)




![6-(Pyridin-3-yl)imidazo[1,2-a]pyridine](/img/structure/B14005947.png)


![3,5,7-Trimethyl-1lambda~6~-pyrimido[4,5-e][1,2,4]thiadiazine-1,1,6,8(4H,5H,7H)-tetrone](/img/structure/B14005958.png)



![[2-Chloro-5-(thiocyanatomethyl)phenyl]methyl thiocyanate](/img/structure/B14005985.png)

